molecular formula C19H21NO B10966144 N-cyclohexylbiphenyl-4-carboxamide

N-cyclohexylbiphenyl-4-carboxamide

Cat. No.: B10966144
M. Wt: 279.4 g/mol
InChI Key: ZFJJKZHKMHSECB-UHFFFAOYSA-N
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Description

N-cyclohexylbiphenyl-4-carboxamide is a biphenyl derivative featuring a carboxamide group at the 4-position of one phenyl ring and a cyclohexyl substituent attached to the amide nitrogen. Its molecular formula is C₁₉H₂₁NO, with a molecular weight of 279.38 g/mol. Synthetically, it can be prepared via coupling reactions between biphenyl-4-carboxylic acid derivatives and cyclohexylamine, often employing activating agents like EDCI or HOBt .

Primary applications include its use as an intermediate in pharmaceutical synthesis and materials science, where its hydrophobic character and thermal stability (predicted melting point: ~180–190°C) make it suitable for polymer additives or liquid crystal formulations.

Properties

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

N-cyclohexyl-4-phenylbenzamide

InChI

InChI=1S/C19H21NO/c21-19(20-18-9-5-2-6-10-18)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1,3-4,7-8,11-14,18H,2,5-6,9-10H2,(H,20,21)

InChI Key

ZFJJKZHKMHSECB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexylbiphenyl-4-carboxamide typically involves the amidation of biphenyl-4-carboxylic acid with cyclohexylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions. Common methods include:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .

Chemical Reactions Analysis

Types of Reactions: N-cyclohexylbiphenyl-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-cyclohexylbiphenyl-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to downstream effects. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to allosteric sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Variations and Functional Impacts

N-cyclohexylbiphenyl-4-carboxamide is compared to three structurally related compounds:

4'-(Hexyloxy)-N-(4-hydroxyphenyl)[1,1'-biphenyl]-4-carboxamide (Compound A) Substituents: A hexyloxy group on the distal phenyl ring and a 4-hydroxyphenyl amide. Impact: The hexyloxy group enhances lipophilicity (logP ≈ 5.2), while the phenolic -OH introduces hydrogen-bonding capacity, improving aqueous solubility (≈0.8 mg/mL in water) compared to the cyclohexyl analog.

N-Phenylbiphenyl-4-carboxamide (Compound C) Substituents: A phenyl group on the amide nitrogen. Impact: The aromatic substituent facilitates π-π stacking interactions, increasing crystallinity (melting point: ~210°C) but reducing solubility in nonpolar solvents.

N-Octylbiphenyl-4-carboxamide (Compound D)

  • Substituents: A linear octyl chain on the amide nitrogen.
  • Impact: The long alkyl chain maximizes lipophilicity (logP ≈ 6.5), favoring solubility in organic solvents like hexane (>50 mg/mL) but limiting thermal stability (decomposition at ~150°C).

Electronic and Steric Effects

  • Cyclohexyl Group (this compound):

    • Steric hindrance reduces rotational freedom, stabilizing specific conformations.
    • Electron-donating cyclohexyl group slightly increases electron density on the amide carbonyl, altering reactivity in nucleophilic acyl substitutions .
  • Hexyloxy Group (Compound A):

    • The ether oxygen donates electrons via resonance, activating the biphenyl system toward electrophilic substitution.

Data Tables and Research Findings

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) logP Solubility (Water, mg/mL) Melting Point (°C)
This compound 279.38 4.8 0.2 185–190
Compound A 417.51 5.2 0.8 165–170
Compound C 273.33 4.5 0.1 210–215
Compound D 349.51 6.5 <0.1 140–145

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